molecular formula C13H19N3O3S2 B2815528 N-(1-cyano-1,2-dimethylpropyl)-2-(N-methylthiophene-2-sulfonamido)acetamide CAS No. 1110872-72-4

N-(1-cyano-1,2-dimethylpropyl)-2-(N-methylthiophene-2-sulfonamido)acetamide

Cat. No.: B2815528
CAS No.: 1110872-72-4
M. Wt: 329.43
InChI Key: MFHIHZKFSAQEAR-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-(N-methylthiophene-2-sulfonamido)acetamide is a complex organic compound that features a cyano group, a sulfonamide group, and a thiophene ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(N-methylthiophene-2-sulfonamido)acetamide likely involves multiple steps, including:

    Formation of the cyano group: This can be achieved through nucleophilic substitution reactions where a suitable leaving group is replaced by a cyanide ion.

    Introduction of the sulfonamide group: This typically involves the reaction of a sulfonyl chloride with an amine.

    Attachment of the thiophene ring: This can be done through various coupling reactions, such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, or the use of catalysts to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the cyano group.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits any bioactivity such as antimicrobial or anticancer properties.

Medicine

If found to be biologically active, it could be developed into a drug candidate for various diseases.

Industry

In industry, it might be used in the synthesis of advanced materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets could include enzymes, receptors, or other proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyano-1,2-dimethylpropyl)-2-(N-methylphenylsulfonamido)acetamide: Similar structure but with a phenyl ring instead of a thiophene ring.

    N-(1-cyano-1,2-dimethylpropyl)-2-(N-methylpyridine-2-sulfonamido)acetamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in N-(1-cyano-1,2-dimethylpropyl)-2-(N-methylthiophene-2-sulfonamido)acetamide might confer unique electronic properties or biological activities compared to its analogs with phenyl or pyridine rings.

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[methyl(thiophen-2-ylsulfonyl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S2/c1-10(2)13(3,9-14)15-11(17)8-16(4)21(18,19)12-6-5-7-20-12/h5-7,10H,8H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHIHZKFSAQEAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CN(C)S(=O)(=O)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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